2-(1-ethyl-1H-pyrazol-5-yl)acetonitrile chemical structure and molecular weight
2-(1-ethyl-1H-pyrazol-5-yl)acetonitrile chemical structure and molecular weight
An In-depth Technical Guide to 2-(1-ethyl-1H-pyrazol-5-yl)acetonitrile
This guide provides a comprehensive technical overview of 2-(1-ethyl-1H-pyrazol-5-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes structural information, plausible synthetic methodologies, and the broader context of its chemical class, grounded in authoritative scientific literature.
Introduction and Scientific Context
2-(1-ethyl-1H-pyrazol-5-yl)acetonitrile belongs to the pyrazole class of nitrogen-containing heterocyclic compounds. The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2][3] Its metabolic stability and versatile binding capabilities have led to its incorporation into treatments for a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[1][4]
Molecules like 2-(1-ethyl-1H-pyrazol-5-yl)acetonitrile, which combine the pyrazole core with a reactive acetonitrile moiety, are valuable as intermediates in the synthesis of more complex pharmaceutical agents. The nitrile group can be readily converted into other functional groups, such as amines or carboxylic acids, providing a key handle for molecular elaboration in drug discovery campaigns.
Chemical Structure and Physicochemical Properties
The fundamental identity and properties of 2-(1-ethyl-1H-pyrazol-5-yl)acetonitrile are summarized below. While extensive experimental data for this specific molecule is not widely published, its key identifiers and calculated properties provide a foundational reference.
Chemical Structure Diagram
The two-dimensional structure of 2-(1-ethyl-1H-pyrazol-5-yl)acetonitrile highlights the N1-ethylated pyrazole ring linked to an acetonitrile group at the C5 position.
Caption: Chemical structure of 2-(1-ethyl-1H-pyrazol-5-yl)acetonitrile.
Properties and Identifiers
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃ | [Calculated] |
| Molecular Weight | 149.17 g/mol | [Calculated] |
| CAS Number | 1260659-26-4 | [Vendor Data] |
| IUPAC Name | 2-(1-ethyl-1H-pyrazol-5-yl)acetonitrile | [Nomenclature] |
| Synonyms | (1-Ethyl-1H-pyrazol-5-yl)acetonitrile | [Vendor Data] |
Synthesis Methodology: An Illustrative Protocol
A specific, peer-reviewed synthesis protocol for 2-(1-ethyl-1H-pyrazol-5-yl)acetonitrile is not prominently available. However, a plausible and robust synthetic route can be designed based on established methods for pyrazole synthesis and modification. The following protocol is an illustrative example, grounded in well-known chemical transformations for constructing similar heterocyclic systems.[5][6]
Conceptual Synthesis Workflow
The synthesis can be logically approached in two primary stages:
-
Formation of the Pyrazole Acetonitrile Core: Reaction of a suitable diketone precursor with hydrazine to form the pyrazole ring.
-
N-Alkylation: Selective alkylation of the pyrazole nitrogen with an ethylating agent.
Caption: Conceptual workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Illustrative)
Objective: To synthesize 2-(1-ethyl-1H-pyrazol-5-yl)acetonitrile.
Part 1: Synthesis of 2-(1H-pyrazol-5-yl)acetonitrile (Intermediate)
-
Reaction Setup: To a solution of a suitable β-ketonitrile precursor in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the crude product.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum. The crude 2-(1H-pyrazol-5-yl)acetonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 2: N-Ethylation of 2-(1H-pyrazol-5-yl)acetonitrile
-
Reaction Setup: Dissolve the intermediate pyrazole (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or DMF. Add a suitable base, for example, potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Addition of Alkylating Agent: To the suspension, add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise at room temperature.
-
Reaction Execution: Heat the mixture to 50-60 °C and stir for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, 2-(1-ethyl-1H-pyrazol-5-yl)acetonitrile, can be purified by column chromatography on silica gel.
Spectroscopic Characterization Profile (Predicted)
Experimental spectral data is not available in the cited literature. The following represents a predicted analysis based on the compound's structure, which is essential for its identification and characterization.[7][8][9]
-
¹H-NMR (Proton NMR):
-
Ethyl Group: A triplet signal (3H) around δ 1.4-1.6 ppm corresponding to the -CH₃ group, and a quartet signal (2H) around δ 4.1-4.3 ppm for the -N-CH₂- group.
-
Pyrazole Ring Protons: Two doublet signals in the aromatic region (δ 6.0-7.8 ppm), corresponding to the two protons on the pyrazole ring.
-
Methylene Group: A singlet signal (2H) around δ 3.8-4.0 ppm for the -CH₂-CN group.
-
-
¹³C-NMR (Carbon NMR):
-
Ethyl Group: Two signals in the upfield region, one for the -CH₃ carbon (around δ 15 ppm) and one for the -N-CH₂- carbon (around δ 45-50 ppm).
-
Pyrazole Ring Carbons: Three distinct signals for the carbon atoms of the pyrazole ring.
-
Acetonitrile Group: A signal for the methylene carbon (-CH₂-CN) and a characteristic signal for the nitrile carbon (-C≡N) in the δ 115-120 ppm region.
-
-
IR (Infrared) Spectroscopy:
-
A sharp, medium-intensity absorption band in the range of 2240-2260 cm⁻¹, characteristic of a C≡N (nitrile) stretch.
-
C-H stretching vibrations from the alkyl and aromatic components.
-
C=N and C=C stretching vibrations from the pyrazole ring.
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak corresponding to the molecular weight of 149.17.
-
Applications and Research Interest
While specific applications for 2-(1-ethyl-1H-pyrazol-5-yl)acetonitrile are not documented, its structural motifs are highly relevant in modern drug discovery. Pyrazole derivatives are known to exhibit a vast range of biological activities, including:
-
Anticancer Agents: Many pyrazole-containing compounds function as kinase inhibitors.[1]
-
Anti-inflammatory Drugs: Celecoxib, a well-known NSAID, features a pyrazole core.[2]
-
Antimicrobial Agents: Novel pyrazole derivatives have shown promise in combating drug-resistant bacteria.[1]
This compound is therefore a highly valuable building block for creating libraries of novel pyrazole-based compounds for screening against various therapeutic targets.
Safety and Handling
The safe handling of any research chemical is paramount. The following guidelines are based on the known hazards of the acetonitrile functional group and general laboratory practice for heterocyclic compounds.[10][11][12][13][14][15]
-
Hazard Identification:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10][12] The nitrile group can be metabolized to cyanide.
-
Irritation: Causes serious eye irritation. May cause skin and respiratory irritation.[12][15]
-
Flammability: While the flammability of this specific compound is not rated, the related solvent acetonitrile is highly flammable. Handle away from ignition sources.[11][13]
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or butyl rubber gloves and a lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or with a certified fume hood.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the skin thoroughly with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, separated from strong oxidizing agents, acids, and bases.[15]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
-
References
-
Unigel. (2021). SAFETY DATA SHEET - HIGH PURITY ACETONITRILE. Available at: [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Acetonitrile. Available at: [Link]
-
Science Interactive. (2013). SAFETY DATA SHEET - Acetonitrile. Available at: [Link]
-
Kumar, A., & Kumar, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Available at: [Link]
-
PubChem. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]
- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available at: [Link]
-
International Labour Organization. (2021). International Chemical Safety Cards (ICSCs): ACETONITRILE. Available at: [Link]
-
MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]
-
Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available at: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epj-conferences.org [epj-conferences.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. unigel.com.br [unigel.com.br]
- 11. nj.gov [nj.gov]
- 12. scienceinteractive.com [scienceinteractive.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. fishersci.com [fishersci.com]
- 15. ICSC 0088 - ACETONITRILE [chemicalsafety.ilo.org]
